2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-7-5-6-8-20(19)26)34-15-21(32)27-13-18-11-9-16(2)10-12-18/h5-12H,4,13-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMDDCBASBQFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include pyrazolo[4,3-d]pyrimidine derivatives, which undergo a series of functional group transformations. Key steps may include:
Alkylation: Introduction of the ethyl and methyl groups.
Chlorination: Incorporation of the chlorobenzyl group.
Thioether Formation: Formation of the thioether linkage.
Acylation: Attachment of the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions on the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor function by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated using ChemDraw based on structure.
Key Observations:
- Substituent Effects :
- The 2-chlorophenylmethyl group in the target compound may improve lipophilicity and target affinity compared to the 4-fluorobenzyl analog in , though the latter’s furylmethyl group enhances aqueous solubility .
- N-(4-methylbenzyl) vs. N-(2,3-dichlorophenyl) : The dichlorophenyl analog in shows higher cytotoxicity, suggesting halogenation at the acetamide terminus enhances bioactivity .
- Scaffold Diversity :
Detailed Research Findings
Bioactivity and Mechanism of Action
- Ferroptosis Induction: Analogs with sulfanyl-acetamide groups (e.g., ) trigger ferroptosis in oral squamous cell carcinoma (OSCC) cells, with selective toxicity over normal cells . This mechanism is plausible for the target compound given its structural similarity.
- Cytotoxicity : The dichlorophenyl analog () inhibits HeLa and MDA-MB-231 cells, emphasizing the role of halogenated aryl groups in enhancing potency .
Structure-Activity Relationships (SAR)
- Pyrimidine Core Modifications :
- Acetamide Tail :
- Bulky substituents (e.g., 4-methylbenzyl) may hinder membrane permeability compared to smaller groups (e.g., furylmethyl) .
Biological Activity
The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a member of the pyrazolo[4,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic implications.
Anticancer Properties
Pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example:
- In Vitro Studies : Compounds with similar scaffolds have demonstrated significant anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). For instance, one derivative exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating potent activity .
- Mechanisms of Action : The biological activity is often attributed to the inhibition of key pathways involved in tumor growth. Pyrazolo[4,3-d]pyrimidines have been identified as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and proliferation .
Other Therapeutic Activities
Beyond anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have also been investigated for other therapeutic potentials:
- Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition : Certain derivatives have shown promise in treating renal anemia by stabilizing hypoxia-inducible factors (HIFs), which enhance erythropoietin production .
- Anti-inflammatory Effects : Research indicates that these compounds may possess anti-inflammatory properties, contributing to their therapeutic versatility .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 1 | Anticancer | MCF-7 | 1.74 | |
| 2 | EGFR Inhibition | A549 | 0.016 | |
| 3 | HIF-PHD Inhibition | Anemic Rats | - | |
| 4 | Anti-inflammatory | Various | - |
Detailed Research Findings
- Antitumor Mechanism : A study found that compounds similar to the target molecule induced apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, leading to cell cycle arrest at the S and G2/M phases .
- Specific Inhibition Profiles : The compound has been noted for its selective inhibition against CDK2 and EGFR pathways. This specificity is crucial for minimizing off-target effects commonly seen with broader-spectrum agents .
- Pharmacokinetics and Bioavailability : Recent advancements have focused on enhancing the solubility and bioavailability of pyrazolo[4,3-d]pyrimidine derivatives through structural modifications. These modifications aim to improve their pharmacokinetic profiles while maintaining or enhancing their biological activities .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis involves a multi-step approach:
Pyrazolo[4,3-d]pyrimidine Core Formation : Start with cyclization of aminopyrazole derivatives with carbonyl-containing reagents under reflux conditions (e.g., acetic anhydride or DMF as solvent) .
Sulfanylation : Introduce the sulfanyl group via nucleophilic substitution using thiourea or mercaptoacetic acid derivatives, typically at 60–80°C in ethanol or THF .
Acylation : Couple the sulfanyl intermediate with N-[(4-methylphenyl)methyl]acetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) and structural validation by NMR and mass spectrometry are essential .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl, chlorophenyl groups) and assess stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z ~496.03 for C₂₅H₂₆ClN₅O₂S) .
- HPLC-PDA : Monitor purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature Control : Higher yields for sulfanylation are achieved at 80°C in THF vs. ethanol (70% vs. 55%) .
- Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency compared to non-polar solvents .
Data Table : Optimization Trials for Sulfanylation Step
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| THF | 80 | None | 70 |
| Ethanol | 60 | None | 55 |
| DMF | 80 | CuI | 82 |
Advanced: What methodologies are recommended for evaluating biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to kinase targets (e.g., EGFR, VEGFR) based on pyrazolo[4,3-d]pyrimidine analogs .
- In Vitro Assays :
Advanced: How can contradictory bioactivity data between structural analogs be resolved?
Answer:
- Structural Comparison : Analyze substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl groups) using QSAR models .
- Assay Variability : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to reduce variability .
Example : A methyl group at the pyrimidine 3-position increases solubility but reduces kinase binding affinity by 2-fold compared to ethyl analogs .
Basic: What safety precautions are advised for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential sulfanyl group volatility .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How do functional groups (e.g., sulfanyl, acetamide) influence stability and reactivity?
Answer:
- Sulfanyl Group : Prone to oxidation; store under nitrogen and add antioxidants (e.g., BHT) in solution .
- Acetamide Moiety : Hydrolyzes under strong acidic/basic conditions; maintain pH 6–8 during formulation .
Data Table : Stability Under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | Degradation Products (%) |
|---|---|
| 1 | <5% |
| 4 | 12% (via oxidation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
